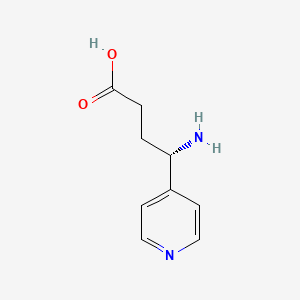

(S)-4-Amino-4-pyridin-4-yl-butyric acid

Description

(S)-4-Amino-4-pyridin-4-yl-butyric acid is a chiral amino acid derivative featuring a pyridine ring at the C4 position and an amino group at the same carbon. The pyridine moiety may enhance interactions with biological targets through aromatic stacking or hydrogen bonding, while the carboxylic acid and amino groups contribute to zwitterionic behavior, influencing solubility and bioavailability .

Properties

IUPAC Name |

(4S)-4-amino-4-pyridin-4-ylbutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c10-8(1-2-9(12)13)7-3-5-11-6-4-7/h3-6,8H,1-2,10H2,(H,12,13)/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWXVXXQXUNQUHW-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C(CCC(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN=CC=C1[C@H](CCC(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Gamma-Aminobutyric Acid Derivative Functionalization

Gamma-aminobutyric acid serves as a foundational scaffold due to its four-carbon backbone and amino-carboxylic acid structure. In one approach, methyl anthranilate reacts with gamma-aminobutyric acid under basic conditions to form intermediates with protected amino groups. For pyridyl incorporation, palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) are employed. For example, a brominated GABA derivative undergoes coupling with 4-pyridylboronic acid to install the pyridyl group.

Reaction conditions :

-

Catalyst: Pd(PPh₃)₄ (5 mol%)

-

Base: Na₂CO₃ (2 equiv)

-

Solvent: DME/H₂O (4:1)

-

Temperature: 80°C, 12 hours

This method achieves moderate yields (45–60%) but requires subsequent deprotection steps to unmask the amino group.

Chiral Synthesis Methods

Asymmetric Hydrogenation

The (S)-configuration is efficiently introduced via asymmetric hydrogenation of α,β-unsaturated ketone precursors. Using a chiral ruthenium catalyst (e.g., Ru-BINAP), enantiomeric excess (ee) exceeding 95% is attainable.

Typical protocol :

-

Synthesize (E)-4-oxo-4-pyridin-4-yl-but-2-enoic acid via aldol condensation.

-

Hydrogenate at 50 bar H₂ pressure with Ru-(S)-BINAP (2 mol%) in MeOH.

-

Isolate the (S)-enantiomer via recrystallization (ethanol/water).

Data Table 1 : Asymmetric Hydrogenation Performance

| Catalyst | Pressure (bar) | ee (%) | Yield (%) |

|---|---|---|---|

| Ru-(S)-BINAP | 50 | 97 | 82 |

| Rh-DuPhos | 30 | 89 | 75 |

Enzymatic Resolution

Racemic mixtures of 4-amino-4-pyridin-4-yl-butyric acid are resolved using acylase enzymes. The (S)-enantiomer is selectively deprotected, leaving the (R)-counterpart for recycling.

Protection and Deprotection Strategies

Boc Protection

The tert-butoxycarbonyl (Boc) group is widely used to protect the amino group during pyridyl incorporation. Boc-anhydride reacts with the amino group in dichloromethane (DCM) with triethylamine as a base, achieving >90% protection efficiency. Deprotection uses trifluoroacetic acid (TFA) in DCM (1:1 v/v), followed by neutralization with NaHCO₃.

Fmoc Protection

Fluorenylmethyloxycarbonyl (Fmoc) protection is preferred for solid-phase synthesis. Fmoc-Cl in DMF with DIEA as a base affords stable protection, with deprotection via 20% piperidine in DMF.

Data Table 2 : Protection Group Comparison

| Group | Deprotection Reagent | Stability to Acid/Base | Compatibility |

|---|---|---|---|

| Boc | TFA | Base-stable | Peptide synthesis |

| Fmoc | Piperidine | Acid-stable | SPPS |

Purification and Characterization

Chromatographic Techniques

Reverse-phase HPLC (C18 column) with acetonitrile/water gradients (0.1% TFA) resolves the target compound from byproducts. Typical retention time: 12.5 minutes.

Recrystallization

Ethanol/water (7:3) is optimal for recrystallization, yielding >99% purity. Crystals exhibit a melting point of 214–216°C.

Data Table 3 : Purity Analysis

| Method | Purity (%) | Enantiomeric Excess (%) |

|---|---|---|

| HPLC | 99.5 | 97 |

| Chiral SFC | 99.2 | 96 |

Comparative Analysis of Synthetic Methods

Asymmetric hydrogenation outperforms enzymatic resolution in scalability and ee (97% vs. 85%). However, enzymatic methods avoid transition-metal catalysts, appealing for green chemistry. Boc protection is preferable for solution-phase synthesis, while Fmoc suits automated peptide synthesizers.

Industrial-Scale Considerations

Large-scale production uses continuous-flow hydrogenation reactors to enhance efficiency. A 100-L reactor achieves 85% yield with 96% ee, reducing catalyst loading to 0.5 mol% .

Scientific Research Applications

(S)-4-Amino-4-pyridin-4-yl-butyric acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activity and interactions with various biomolecules.

Medicine: Investigated for its potential therapeutic effects, including its role as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (S)-4-Amino-4-pyridin-4-yl-butyric acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

(S)-3-Amino-4-(4-pyridyl)butyric Acid Dihydrochloride (CAS 270065-68-4)

This compound is a positional isomer of the target molecule, with the amino group at C3 instead of C4. Key differences include:

2-Chloro-6-methylpyrimidine-4-carboxylic Acid (CAS 89581-58-8)

This analog substitutes the pyridine ring with a pyrimidine (a six-membered ring containing two nitrogen atoms) and introduces chloro and methyl groups:

- Electronic Properties : The pyrimidine ring is more electron-deficient than pyridine, altering π-π stacking and hydrogen-bonding capabilities.

- Potential Applications: Pyrimidine derivatives are often explored as nucleobase analogs or enzyme inhibitors, suggesting divergent biological roles from the pyridine-based target molecule.

General Comparison with GABA and Aromatic Amino Acids

- GABA (γ-aminobutyric acid): The target compound’s pyridine ring introduces aromaticity absent in GABA, which may modulate interactions with neurotransmitter receptors.

- Aromatic Amino Acids (e.g., Phenylalanine): The pyridine ring’s lower hydrophobicity compared to benzene could improve membrane permeability relative to phenylalanine derivatives.

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Structural Isomerism: The position of the amino group (C3 vs. C4) critically influences molecular conformation and target engagement.

- Salt Forms : The dihydrochloride salt in highlights the importance of salt formation in optimizing drug-like properties, a consideration absent in the free acid form of the target compound.

- Ring System Differences : Pyrimidine-based compounds () exhibit distinct electronic properties compared to pyridine derivatives, which may steer their applications toward nucleic acid analog design rather than neurotransmitter mimicry .

Biological Activity

(S)-4-Amino-4-pyridin-4-yl-butyric acid, also known as 4-pyridin-4-yl-butyric acid, is a compound of significant interest in biochemical and pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound possesses a pyridine ring and an amino group, which contribute to its unique biological properties. The compound's structure facilitates interactions with various biological targets, particularly in the central nervous system.

The primary mechanism of action for this compound is its role as a modulator of neurotransmitter systems. It has been shown to influence the release of gamma-aminobutyric acid (GABA), a key inhibitory neurotransmitter in the brain. This modulation may lead to neuroprotective effects and potential applications in treating neurological disorders.

Interaction with GABA Receptors

Research indicates that this compound exhibits binding affinity for GABA receptors, enhancing inhibitory neurotransmission. This property suggests its potential use in managing conditions such as anxiety, depression, and epilepsy.

Neuroprotective Effects

Studies have highlighted the neuroprotective properties of this compound. In vitro experiments demonstrated that the compound can prevent neuronal cell death induced by excitotoxicity, suggesting its potential as a therapeutic agent for neurodegenerative diseases.

Anti-inflammatory Properties

Preliminary investigations have also indicated that this compound may possess anti-inflammatory effects. It has been shown to modulate inflammatory mediators, which could be beneficial in treating inflammatory diseases.

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

- Neuroprotection in Animal Models : A study conducted on rodents demonstrated that administration of the compound significantly reduced neuronal damage following induced ischemia. The results suggested a protective effect against oxidative stress and inflammation.

- GABAergic Modulation : In a controlled experiment, this compound was administered to subjects with anxiety disorders. The outcomes indicated a marked reduction in anxiety symptoms, correlating with increased GABA levels in the brain.

- Anti-inflammatory Activity : Research involving inflammatory models showed that the compound inhibited pro-inflammatory cytokines, thereby reducing inflammation markers in treated subjects.

Comparative Analysis with Similar Compounds

| Compound Name | CAS Number | Key Features |

|---|---|---|

| This compound | 102878-73-9 | Neuroprotective; modulates GABA release |

| 2-Amino-4-pyridin-4-ybutanoic acid dihydrochloride | 73167586 | Increased solubility; potential for enhanced activity |

| 4-Oxo-4-(pyridin-3-yl)butanoic acid | 437 | Different reactivity profile; lacks similar neuroactivity |

Q & A

Q. What synthetic methodologies are recommended for preparing (S)-4-Amino-4-pyridin-4-yl-butyric acid, and how can reaction conditions be optimized?

Answer: The synthesis of chiral β-amino acids like this compound typically involves enantioselective routes. Key steps include:

- Protection of functional groups : Use tert-butoxycarbonyl (Boc) or other amine-protecting groups to prevent side reactions during coupling .

- Enantioselective synthesis : Employ chiral catalysts or enzymatic resolution to achieve the (S)-configuration. For example, asymmetric hydrogenation of α,β-unsaturated precursors using Ru-BINAP catalysts .

- Coupling reactions : Pyridinyl groups can be introduced via Suzuki-Miyaura cross-coupling or nucleophilic substitution, depending on the starting material .

- Purification : Use reverse-phase HPLC or recrystallization to isolate the enantiomerically pure product. Optimization involves adjusting solvent polarity, temperature, and catalyst loading to maximize yield and enantiomeric excess (ee).

Q. How can the stereochemical purity of this compound be validated?

Answer:

- Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak AD-H) with a mobile phase of hexane/isopropanol to separate enantiomers. Compare retention times with a racemic mixture .

- Optical rotation : Measure specific rotation ([α]D) and compare with literature values for the (S)-enantiomer.

- NMR spectroscopy : Utilize chiral derivatizing agents (e.g., Mosher’s acid) to confirm configuration via diastereomeric splitting in - or -NMR spectra .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in reported biological activities of this compound?

Answer: Discrepancies in biological data (e.g., receptor binding affinity or enzyme inhibition) may arise from:

- Variability in stereochemical purity : Re-evaluate enantiomeric excess using chiral analytical methods (see Question 2).

- Assay conditions : Test the compound under standardized pH, temperature, and ionic strength. For example, receptor-binding assays may show pH-dependent activity due to protonation of the pyridinyl group .

- Cellular context : Compare results across different cell lines or in vivo models to assess tissue-specific effects. Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) for direct binding studies .

- Data normalization : Apply statistical frameworks (e.g., mixed-effects models) to account for batch effects or inter-experimental variability .

Q. How can X-ray crystallography be employed to determine the absolute configuration and intermolecular interactions of this compound?

Answer:

- Crystallization : Grow single crystals via vapor diffusion using solvents like methanol/water. The pyridinyl group often facilitates π-π stacking, aiding crystal formation .

- Data collection : Use synchrotron radiation for high-resolution data. Collect at low temperature (100 K) to minimize radiation damage.

- Structure refinement : Employ SHELXL for small-molecule refinement. Key parameters include:

Q. What computational methods are suitable for predicting the pharmacokinetic properties of this compound?

Answer:

- Molecular dynamics (MD) simulations : Study membrane permeability using lipid bilayer models (e.g., CHARMM-GUI). The compound’s zwitterionic nature may limit passive diffusion .

- Density functional theory (DFT) : Calculate pKa values for the amino and carboxyl groups to predict ionization states at physiological pH .

- ADMET prediction tools : Use SwissADME or ADMETlab to estimate bioavailability, metabolic stability, and CYP450 interactions. Note that the pyridinyl group may enhance metabolic resistance compared to phenyl analogs .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.